molecular formula C10H22O B569090 N-Decyl-D21 alcohol CAS No. 110510-78-6

N-Decyl-D21 alcohol

Cat. No.: B569090
CAS No.: 110510-78-6
M. Wt: 179.413
InChI Key: MWKFXSUHUHTGQN-SLBGAMDCSA-N
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Description

N-Decyl-D21 alcohol, also known as 1-Decanol-d21, is a variant of 1-Decanol where all the hydrogen atoms are replaced by deuterium . It has the molecular formula C10H22O and a molecular weight of 179.41 g/mol . It is a straight chain fatty alcohol with ten carbon atoms .


Synthesis Analysis

This compound can be synthesized using lithium aluminium deuteride in tetrahydrofuran . The yield of this reaction is 6.36 g .


Molecular Structure Analysis

The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol . The InChI is InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 . The Canonical SMILES is CCCCCCCCCCO and the Isomeric SMILES is [2H]C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])O .


Physical and Chemical Properties Analysis

This compound is a colorless to light yellow viscous liquid . It has a density of 0.8297 g/cm³ . The molecular weight is 179.41 g/mol . The exact mass and monoisotopic mass are 179.298876986 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Chemical Space of DNA-Encoded Libraries

Research into DNA-encoded chemical libraries (DECLs) emphasizes the combinatorial nature of these libraries, which demonstrate the technology's potential to afford hits suitable for further lead development. This is relevant for understanding the broader applications of various alcohols, including N-Decyl-D21 alcohol, in pharmaceutical research and drug development processes (R. Franzini & Cassie Randolph, 2016).

Organic Carbonates from Alcoholysis of Urea

The synthesis of organic carbonates through alcoholysis of urea is reviewed, highlighting its importance in creating green compounds with broad applications including in monomers, polymers, surfactants, and as fuel additives. This process, which utilizes alcohols, demonstrates the versatility and potential environmental benefits of alcohol-based reactions in industrial applications (K. Shukla & V. Srivastava, 2017).

Neurobiology of Addiction

Advancements in the neurobiology of addiction provide insights into how addiction, including alcohol use disorder, is a disease of the brain. This research could be indirectly relevant when considering the biological interactions and effects of various alcohols, including this compound, on brain function and addiction (N. Volkow, G. Koob, & A. Mclellan, 2016).

Polyvinyl Alcohol in Wastewater Treatment

The study on the degradation of polyvinyl alcohol (PVA) in wastewater treatment plants provides a comprehensive look at the fate of water-soluble plastics in the environment. This research could offer parallels to the environmental behavior and treatment considerations of various alcohols, potentially including this compound, especially in terms of their solubility and biodegradation properties (Charles B. Rolsky & Varun P. Kelkar, 2021).

Safety and Hazards

N-Decyl-D21 alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes serious eye irritation . It is harmful to aquatic life with long-lasting effects . In case of fire, water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam should be used for extinction .

Mechanism of Action

Target of Action

N-Decyl-D21 alcohol, also known as 1-Decanol , is a straight chain fatty alcohol with ten carbon atoms and the molecular formula C10H21OH . It primarily targets the skin, where it has been investigated as a penetration enhancer for transdermal drug delivery .

Mode of Action

The mode of action of this compound involves its interaction with the skin. As a medium chain fatty alcohol, it is able to permeate the skin . This property allows it to enhance the delivery of drugs across the skin barrier, improving the effectiveness of transdermal drug delivery systems .

Biochemical Pathways

Its ability to permeate the skin suggests that it may interact with lipid layers in the skin, altering their properties to facilitate the passage of drugs .

Pharmacokinetics

Its ability to permeate the skin indicates that it can be absorbed through the skin . Its impact on bioavailability is likely significant in the context of transdermal drug delivery, where it can enhance the absorption of drugs into the systemic circulation .

Result of Action

The primary result of this compound’s action is the enhanced permeation of drugs through the skin . This can lead to improved efficacy of transdermal drug delivery systems. It should be noted that like other medium chain fatty alcohols, this compound can lead to skin irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is low , which means its action may be affected by the hydration status of the skin. Furthermore, its volatility suggests that it may evaporate from the skin surface, which could influence its efficacy and stability .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-SLBGAMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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